N-isopropyl-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
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Overview
Description
N-isopropyl-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine is a heterocyclic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a cyclopenta[d]pyrimidine core, which is a fused ring system combining a cyclopentane ring with a pyrimidine ring. The presence of an isopropyl group and a methyl group further enhances its chemical properties and potential reactivity.
Mechanism of Action
Target of Action
The compound 2-methyl-N-(propan-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine, also known as N-isopropyl-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine, primarily targets the mitochondrial complex I . This complex plays a crucial role in the electron transport chain, a vital process in cellular respiration and energy production.
Mode of Action
this compound acts as an inhibitor of the mitochondrial complex I . By inhibiting this complex, the compound disrupts the normal flow of electrons within the electron transport chain. This disruption leads to a decrease in the production of ATP, the primary energy currency of the cell, thereby affecting the energy-dependent processes within the cell.
Biochemical Pathways
The primary biochemical pathway affected by 2-methyl-N-(propan-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine is the oxidative phosphorylation pathway . This pathway, located within the mitochondria, is responsible for the majority of ATP production within the cell. By inhibiting mitochondrial complex I, the compound disrupts the oxidative phosphorylation pathway, leading to decreased ATP production and downstream effects on energy-dependent cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions to introduce new substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted cyclopenta[d]pyrimidine derivatives.
Scientific Research Applications
N-isopropyl-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
- 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues
Uniqueness
N-isopropyl-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine is unique due to the presence of both an isopropyl group and a methyl group, which enhance its chemical reactivity and potential biological activity. This distinguishes it from other similar compounds that may lack these specific substituents, thereby offering different reactivity profiles and applications.
Properties
IUPAC Name |
2-methyl-N-propan-2-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-7(2)12-11-9-5-4-6-10(9)13-8(3)14-11/h7H,4-6H2,1-3H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPPYJJFSMPWOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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